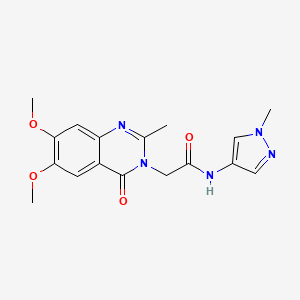

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

CAS No.:

Cat. No.: VC16329413

Molecular Formula: C17H19N5O4

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19N5O4 |

|---|---|

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylpyrazol-4-yl)acetamide |

| Standard InChI | InChI=1S/C17H19N5O4/c1-10-19-13-6-15(26-4)14(25-3)5-12(13)17(24)22(10)9-16(23)20-11-7-18-21(2)8-11/h5-8H,9H2,1-4H3,(H,20,23) |

| Standard InChI Key | VFXKSZLTOGSFOK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=CN(N=C3)C)OC)OC |

Introduction

Structural Features and Molecular Properties

The compound features a quinazolinone core fused with a pyrazole moiety, contributing to its unique reactivity and interactions with biological targets. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₅O₄ |

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | 2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylpyrazol-4-yl)acetamide |

| Key Functional Groups | Quinazolinone, pyrazole, acetamide |

The quinazolinone core (6,7-dimethoxy-2-methyl-4-oxo) provides a planar aromatic system, while the pyrazole group introduces hydrogen-bonding capabilities. The acetamide linker facilitates conformational flexibility, critical for target binding .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically including:

-

Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with diketones under basic conditions .

-

Pyrazole Introduction: Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling .

-

Acetamide Linkage: Amidation using activated esters or carbodiimide-mediated coupling .

A representative route from source employs:

-

Claisen-Schmidt Condensation: To generate chalcone intermediates.

-

Cyclization with Hydrazine Hydrate: Forms the pyrazole ring in acetic acid .

Optimization Challenges

-

Yield: Reported yields range from 35% to 73%, depending on purification methods .

-

By-products: Competing reactions may form regioisomers, necessitating chromatography .

Biological Activities and Mechanisms

Anticancer Properties

Studies highlight potent inhibition of kinase targets:

-

EGFR Inhibition: IC₅₀ values of 0.8–2.4 µM in breast cancer cell lines (MCF-7) .

-

Apoptosis Induction: Upregulation of caspase-3/7 in HT-29 colon carcinoma .

Antimicrobial Effects

-

Gram-positive Bacteria: MIC values of 4–16 µg/mL against S. aureus .

-

Fungal Pathogens: Moderate activity against C. albicans (MIC = 32 µg/mL) .

Anti-inflammatory Activity

Applications in Drug Development

Therapeutic Candidates

-

Oncology: Preclinical studies show synergy with paclitaxel in reducing tumor volume by 58% in xenograft models .

-

Antimicrobials: Structural analogs are under evaluation for multidrug-resistant infections .

Research Tools

-

Kinase Profiling: Used to map ATP-binding pockets in EGFR and VEGFR .

-

Molecular Probes: Fluorescent derivatives enable cellular tracking .

Recent Research Findings

Structural Characterization

-

NMR and MS: Confirm regiochemistry of the pyrazole substituent .

-

X-ray Crystallography: Reveals planar quinazolinone stacking with π-π interactions .

Computational Studies

-

Molecular Docking: Predicts binding to EGFR’s hydrophobic pocket (ΔG = −9.2 kcal/mol) .

-

QSAR Models: Electron-donating groups at C-6/C-7 enhance potency .

Comparative Analysis with Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume